

An In-depth Technical Guide to (R)-N-Boc-4-fluorophenylglycine

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Compound of Interest

Compound Name: (R)-N-Boc-4-fluorophenylglycine

Cat. No.: B173620

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(R)-N-tert-butoxycarbonyl-4-fluorophenylglycine is a non-proteinogenic amino acid derivative that serves as a crucial building block in medicinal chemistry and peptide synthesis. Its structure incorporates a fluorine atom on the phenyl ring and a tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group. This unique combination of features makes it a valuable tool for researchers and scientists in drug development. The presence of fluorine can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of parent molecules, while the Boc group allows for controlled, stepwise incorporation into peptide chains.

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **(R)-N-Boc-4-fluorophenylglycine** for professionals in the field.

Core Chemical and Physical Properties

(R)-N-Boc-4-fluorophenylglycine is typically a white to off-white solid. The Boc protecting group renders it stable under neutral and basic conditions but allows for easy removal under acidic conditions, a cornerstone of its utility in peptide synthesis.

Quantitative Data Summary

The key physical and chemical properties are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Formula	$C_{13}H_{16}FNO_4$	
Molecular Weight	269.27 g/mol	
Appearance	White Powder	
Melting Point	85.7 °C	
Boiling Point (Predicted)	408.4 ± 40.0 °C	
Density (Predicted)	1.2168 g/cm³	
Flash Point (Predicted)	200.8 ± 27.3 °C	
Solubility	Soluble in common organic solvents like DMF and DCM; insoluble in water.	
pKa (Predicted)	3.36 ± 0.10	

Experimental Protocols

Synthesis of (R)-N-Boc-4-fluorophenylglycine

The most common method for synthesizing **(R)-N-Boc-4-fluorophenylglycine** is through the N-terminal protection of the parent amino acid, (R)-4-fluorophenylglycine, using di-tert-butyl dicarbonate ((Boc)₂O).

Objective: To introduce a tert-butoxycarbonyl (Boc) protecting group onto the amino function of (R)-4-fluorophenylglycine.

Reagents and Materials:

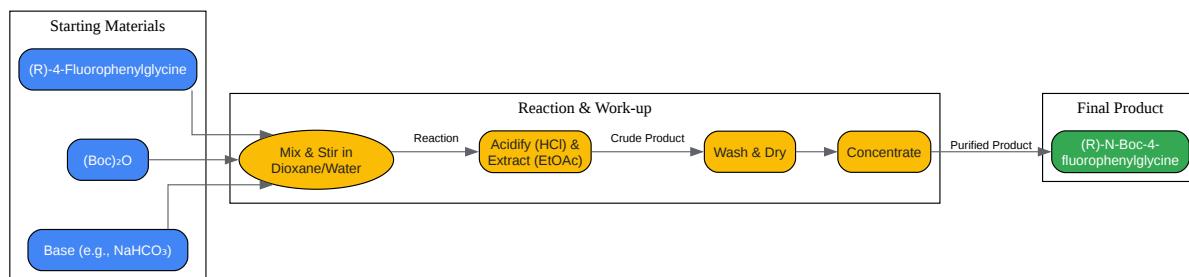
- (R)-4-fluorophenylglycine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- Sodium bicarbonate (NaHCO₃) or another suitable base (e.g., triethylamine)
- Dioxane or Tetrahydrofuran (THF)

- Water
- Ethyl acetate
- Hydrochloric acid (HCl) solution (1N)
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

- **Dissolution:** Dissolve (R)-4-fluorophenylglycine in a 1:1 mixture of dioxane and aqueous sodium bicarbonate solution in a round-bottom flask.
- **Addition of Boc Anhydride:** To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O) portion-wise at room temperature. A typical molar ratio is 1.1 to 1.2 equivalents of (Boc)₂O relative to the amino acid.
- **Reaction:** Allow the mixture to stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting amino acid is consumed (typically 12-24 hours).
- **Work-up:**
 - Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the organic solvent (dioxane).
 - Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 using a 1N HCl solution. The product should precipitate as a white solid.
 - Extract the aqueous layer three times with ethyl acetate.
- **Purification:**
 - Combine the organic extracts and wash sequentially with water and then brine.

- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
- Final Product: The resulting solid, **(R)-N-Boc-4-fluorophenylglycine**, can be further purified by recrystallization if necessary.



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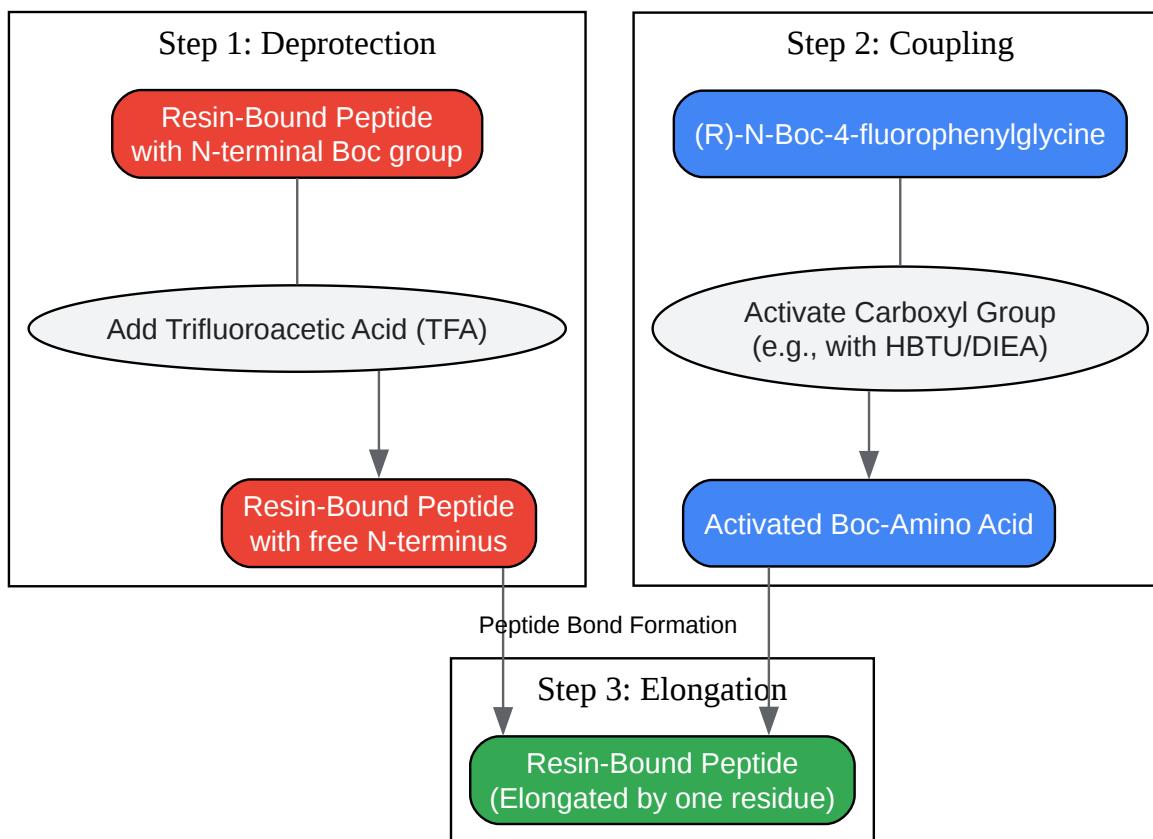
Caption: General workflow for the Boc protection of (R)-4-fluorophenylglycine.

Applications in Research and Drug Development

Peptide Synthesis

The primary application of **(R)-N-Boc-4-fluorophenylglycine** is in Solid-Phase Peptide Synthesis (SPPS). The Boc group serves as a temporary protecting group for the N-terminus. It remains stable during the peptide coupling step but can be selectively removed using a mild acid, such as trifluoroacetic acid (TFA), to expose the free amine for the next coupling cycle. This allows for the sequential and controlled assembly of a peptide chain.

The incorporation of a fluorinated amino acid like 4-fluorophenylglycine is a common strategy in medicinal chemistry to enhance the properties of a peptide. The fluorine atom can improve metabolic stability by blocking sites susceptible to enzymatic degradation and can also modulate the peptide's conformation and binding affinity to its target receptor through favorable electronic interactions.



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Caption: Logic of using Boc-protected amino acids in solid-phase peptide synthesis.

Drug Discovery

Fluorine is often referred to as a "magic element" in drug design. The strategic incorporation of fluorine atoms can profoundly influence a molecule's properties:

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450. Replacing a hydrogen atom at a metabolically vulnerable position with fluorine can significantly increase the drug's half-life.
- **Binding Affinity:** Fluorine is highly electronegative and can participate in favorable electrostatic interactions, hydrogen bonds, and dipole-dipole interactions within a protein's binding pocket, potentially increasing the potency and selectivity of a drug candidate.
- **Lipophilicity and Permeability:** Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.

The use of the specific (R)-enantiomer is critical for stereospecific applications, as biological systems are chiral and often interact differently with different enantiomers of a drug.

Safety and Handling

While specific hazard data for **(R)-N-Boc-4-fluorophenylglycine** is limited, it should be handled with the standard precautions used for laboratory chemicals.

- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
- **Handling:** Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in a well-ventilated area or a fume hood to avoid dust formation.
- **Storage:** Keep containers tightly closed in a dry, cool, and well-ventilated place.
- **Disposal:** Dispose of contents and container in accordance with local, regional, and national regulations.

In case of fire, use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.

Firefighting may produce hazardous decomposition products including carbon monoxide, carbon dioxide, and nitrogen oxides.

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